1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid
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Overview
Description
1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C18H15NO4 It belongs to the quinoline family, characterized by a fused ring structure containing nitrogen
Preparation Methods
The synthesis of 1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 7-methoxy-4-oxoquinoline-3-carboxylic acid.
Reaction Conditions: The reaction involves the condensation of benzylamine with 7-methoxy-4-oxoquinoline-3-carboxylic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Used as an HIV-1 integrase strand transfer inhibitor.
Properties
IUPAC Name |
1-benzyl-7-methoxy-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-7-8-14-16(9-13)19(10-12-5-3-2-4-6-12)11-15(17(14)20)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMYJMFZOSMXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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